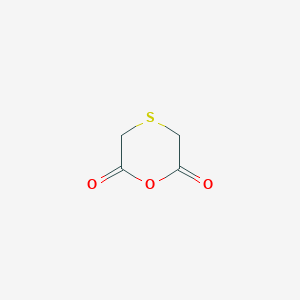

1,4-Oxathiane-2,6-dione

説明

Synthesis Analysis

The synthesis of derivatives similar to 1,4-Oxathiane-2,6-dione, such as spiroindene-1,3-dione isothiazolines, involves Michael/1,3-dipolar cycloaddition reactions, demonstrating the compound's reactivity and the feasibility of generating complex structures from simple precursors (Aitha et al., 2017). Similarly, 1,4-oxazepane-2,5-diones synthesis via cyclization of rotationally restricted amino acid precursors showcases the versatility in forming medium-sized heterocycles (Ruysbergh et al., 2017).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the behavior and reactivity of compounds like 1,4-Oxathiane-2,6-dione. Studies on derivatives show the impact of the molecular framework on the physical and chemical properties, as demonstrated by the synthesis and characterization of random copolyesters of ε-caprolactone and 2-oxepane-1,5-dione, where molecular structure influences polymer properties (Dwan'isa et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving 1,4-Oxathiane-2,6-dione derivatives highlight the compound's versatility. For instance, the NiFe2O4@SiO2@glucose amine nanoparticle-catalyzed reaction of azo-linked thiosalicylic acid with CO2 to access azo-linked benzo[d]oxathiine-2,4-diones showcases innovative pathways to synthesize novel derivatives (Nikpassand, 2020).

Physical Properties Analysis

The physical properties of 1,4-Oxathiane-2,6-dione and its derivatives can be understood through studies on related compounds, such as the highly crystalline modified poly(epsilon-caprolactone) with a high melting temperature, indicating the potential for diverse applications based on physical characteristics (Tian et al., 1998).

Chemical Properties Analysis

The chemical properties of 1,4-Oxathiane-2,6-dione derivatives, including their reactivity and potential for functionalization, are highlighted by multicomponent reactions for the synthesis of functionalized 1,4-oxathiane-3-thiones under microwave irradiation in water, demonstrating the compound's utility in synthetic chemistry (Hossaini et al., 2013).

科学的研究の応用

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

1,4-Oxathiins are valued for a breadth of bioactivities and are known commercial fungicides . This research explores a novel preparation of 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides via the reaction of benzyl 1-alkynyl sulfones and aryl aldehydes under basic conditions .

Methods of Application

The preparation is hindered by the base sensitivity of the products, and a ring-opened by-product typically contaminates the reaction mixture . A DFT assessment of the overall system includes a lithium counterion and offers possible pathways for the incorporation of the aldehyde, the cyclization step, and the requisite proton transfers .

Results or Outcomes

The practical work uncovers a new reaction pathway to create a family of novel 1,4-oxathiin-S,S-dioxides whereas the computational work offers an understanding of the structures and possible mechanisms involved .

Application in Cosmetics Industry

Specific Scientific Field

This application falls under the field of Cosmetics Industry .

Summary of the Application

1,4-Oxathiane-2,6-dione finds its applications in the production of cosmetics. It is employed as an anti-oxidant and reducing agent in the cosmetics industry .

Application in the Synthesis of 3-Thia-Glutaric Acid Monooctyl Ester

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The 1,4-Oxathiane-2,6-dione can react with octan-1-ol to obtain the 3-thia-glutaric acid monooctyl ester .

Methods of Application

This reaction needs the reagent of concentrated sulphuric acid . The reaction should be heated .

Results or Outcomes

The yield of this reaction is 64% .

Application in the Storage of Chemicals

Specific Scientific Field

This application falls under the field of Chemical Storage and Handling .

Summary of the Application

1,4-Oxathiane-2,6-dione is used in the storage of chemicals. It is stored under an inert atmosphere at room temperature .

Application in the Synthesis of 3-Thia-Glutaric Acid Monooctyl Ester

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The 1,4-Oxathiane-2,6-dione can react with octan-1-ol to obtain the 3-thia-glutaric acid monooctyl ester .

Methods of Application

This reaction needs the reagent of concentrated sulphuric acid . The reaction should be heated .

Results or Outcomes

The yield of this reaction is 64% .

Application in the Storage of Chemicals

Specific Scientific Field

This application falls under the field of Chemical Storage and Handling .

Summary of the Application

1,4-Oxathiane-2,6-dione is used in the storage of chemicals. It is stored under an inert atmosphere at room temperature .

Safety And Hazards

特性

IUPAC Name |

1,4-oxathiane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3S/c5-3-1-8-2-4(6)7-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIUAPMWDSRBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186306 | |

| Record name | Thiodiglycolic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Oxathiane-2,6-dione | |

CAS RN |

3261-87-8 | |

| Record name | 1,4-Oxathiane-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3261-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiodiglycolic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003261878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3261-87-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiodiglycolic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Oxathiane-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)

![2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B49891.png)